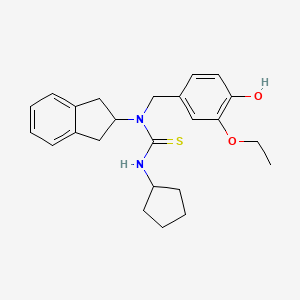![molecular formula C28H28FN5O3S B10867049 2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867049.png)
2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZYL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZYL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction of a fluorobenzyl halide with an appropriate nucleophile.
Construction of the Pyrazolo[4,3-C]Pyridine Core: This is typically done through a multi-step process involving the condensation of hydrazine derivatives with pyridine carboxylic acids.
Attachment of the Morpholinopropyl Group: This step involves the reaction of a morpholine derivative with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZYL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZYL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZYL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 2-(1,3-Benzothiazol-2-yl)-1-(4-methylbenzyl)-4-methyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZYL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H28FN5O3S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-4-methyl-5-(3-morpholin-4-ylpropyl)pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C28H28FN5O3S/c1-19-26-23(17-25(35)32(19)12-4-11-31-13-15-37-16-14-31)33(18-20-7-9-21(29)10-8-20)34(27(26)36)28-30-22-5-2-3-6-24(22)38-28/h2-3,5-10,17H,4,11-16,18H2,1H3 |
InChI Key |
VDGVQFKQALNCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCCN3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10866966.png)
![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10866971.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10866994.png)
![(3E)-3-(furan-2-ylmethylidene)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B10866995.png)

![Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10867014.png)
![Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10867015.png)
![1-{4-[(4-Methoxyphenyl)amino]phenyl}-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10867020.png)
![2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B10867034.png)
![5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10867035.png)
![N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B10867041.png)
![methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10867050.png)
![4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10867056.png)
![ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate](/img/structure/B10867058.png)
